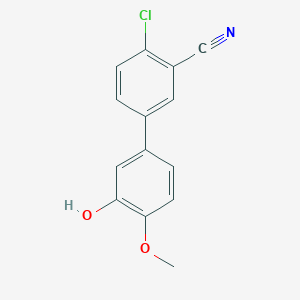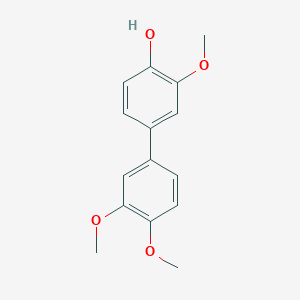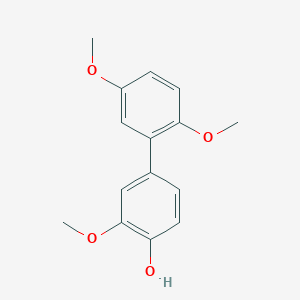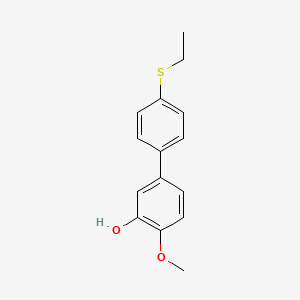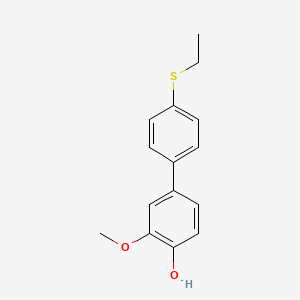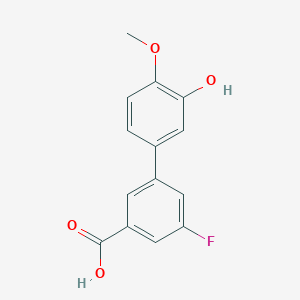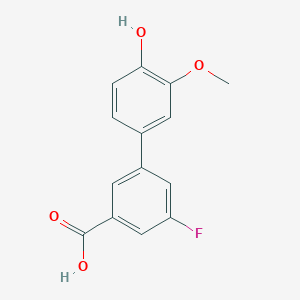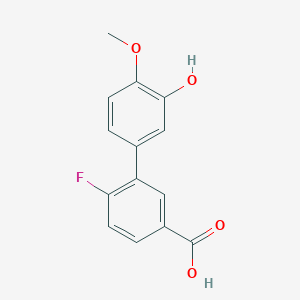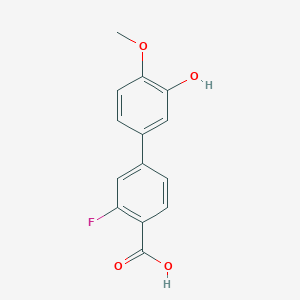
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% (5-FCP-2-MP) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of phenol, which is a type of aromatic hydrocarbon. 5-FCP-2-MP has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor in organic reactions. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase. In addition, it has been suggested that the compound may have anti-inflammatory, anti-allergic, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is a stable compound and is not toxic. However, the compound does have some limitations. It is not very soluble in water and may not be suitable for certain types of experiments.
Orientations Futures
There are several potential future directions for research involving 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. These include further investigation into the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In addition, further research could be conducted to explore potential therapeutic applications of the compound. Other potential areas of research include the development of more efficient synthesis methods and the investigation of the effects of the compound on other biological systems.
Méthodes De Synthèse
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a two-step procedure. First, 4-carboxy-3-fluorophenol is reacted with 2-methoxybenzyl chloride in the presence of a base, such as pyridine, to form 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. This reaction is followed by the purification of the product using column chromatography. The yield of this synthesis is approximately 95%.
Propriétés
IUPAC Name |
2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-5-3-9(7-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXHFGUACHDSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685662 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-48-8 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
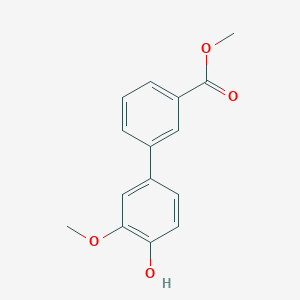
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)

